molecular formula C17H18N2O3 B2855120 4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one CAS No. 1104729-21-6

4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one

Cat. No.: B2855120
CAS No.: 1104729-21-6
M. Wt: 298.342
InChI Key: VHHWSQCBSRWAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one is a piperazinone derivative characterized by a 3-methyl-substituted piperazin-2-one core and a 3-methoxy-2-naphthoyl moiety. This compound is synthesized via coupling reactions involving naphthoyl derivatives, as inferred from analogous procedures in , which describes the synthesis of 4-(3-methoxy-2-naphthoyl)propionic acid derivatives .

Properties

IUPAC Name

4-(3-methoxynaphthalene-2-carbonyl)-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-16(20)18-7-8-19(11)17(21)14-9-12-5-3-4-6-13(12)10-15(14)22-2/h3-6,9-11H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHWSQCBSRWAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one typically involves the following steps:

    Formation of 3-Methoxy-2-naphthoic Acid: This can be achieved by methylation of 3-hydroxy-2-naphthoic acid using iodomethane in the presence of a base such as potassium carbonate.

    Conversion to 3-Methoxy-2-naphthoyl Chloride: The 3-methoxy-2-naphthoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Acylation of 3-Methylpiperazine: The 3-methoxy-2-naphthoyl chloride is reacted with 3-methylpiperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one: undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the naphthoyl moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-Hydroxy-2-naphthoyl)-3-methylpiperazin-2-one.

    Reduction: Formation of 4-(3-Methoxy-2-naphthyl)-3-methylpiperazin-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Core Structural Features

The piperazin-2-one scaffold is common across all analogs, but substituent variations dictate their biological and physicochemical profiles. Key analogs include:

Compound Name Substituent Group Molecular Formula Key Structural Notes
4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one 3-Methoxy-2-naphthoyl Not explicitly provided (estimated: C₁₇H₁₈N₂O₃) Bulky aromatic group for lipophilicity and π-π interactions
(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one 2,4-Dimethoxybenzyl C₁₄H₂₀N₂O₃ Two methoxy groups for H-bonding potential; chiral center at C3
4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one 5-Chlorothiophene-2-carbonyl C₁₀H₁₀ClN₂O₂S Thiophene introduces sulfur and electron-deficient aromaticity
(3R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one 4-Fluoro-2-methylphenyl C₁₁H₁₃FN₂O Fluorine enhances electronegativity and metabolic stability

Pharmacological Activity

  • Target Compound: No direct pharmacological data is available.
  • (R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one: Intermediate in Fezolinetant, an FDA-approved neurokinin-3 receptor antagonist for menopausal vasomotor symptoms. The dimethoxybenzyl group likely aids in receptor binding .
  • 4-(5-Chlorothiophene-2-carbonyl)... : Thiophene derivatives often exhibit antimicrobial or antiviral activity; chlorine may enhance target affinity .
  • (3R)-3-(4-Fluoro-2-methylphenyl)... : Fluorine improves bioavailability and resistance to oxidative metabolism, common in antidepressants or antipsychotics .

Physicochemical Properties

Property Target Compound (Estimated) (R)-4-(2,4-Dimethoxybenzyl) Analogue 4-(5-Chlorothiophene-2-carbonyl) Analogue
Molecular Weight ~298 g/mol 264.33 g/mol 256.72 g/mol
LogP High (~3.5) Moderate (~2.1) Moderate (~2.8)
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 4 5 4
Aromatic Rings 2 (naphthalene) 1 (benzene) 1 (thiophene)

Notes:

  • Thiophene’s sulfur atom may enhance metabolic stability compared to pure hydrocarbons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.